MFCD02349662
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Overview
Description
MFCD02349662 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02349662 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and cost-effective production of large quantities of the compound while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions: MFCD02349662 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can range from simple derivatives to complex molecules with enhanced biological or chemical activity.
Scientific Research Applications
MFCD02349662 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator. In industry, the compound is utilized in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of MFCD02349662 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The detailed molecular mechanisms are often studied using techniques like molecular docking, spectroscopy, and crystallography.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD02349662 include those with analogous structures or functional groups. These compounds may share some properties but differ in their specific applications or mechanisms of action.
Uniqueness: this compound stands out due to its unique combination of properties, such as its stability, reactivity, and biological activity. These characteristics make it a valuable compound for a wide range of scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties and wide range of applications make it a subject of ongoing research and development, promising new discoveries and innovations in the future.
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS2/c19-13-4-3-11(16(20)8-13)6-15-10-22-18(26-15)23-17(24)12(9-21)7-14-2-1-5-25-14/h1-5,7-8,10H,6H2,(H,22,23,24)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWYQPALMSUKRU-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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